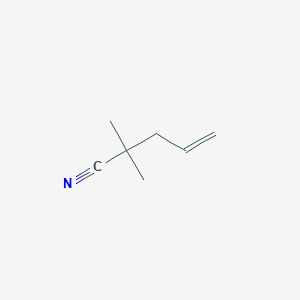

2,2-Dimethylpent-4-enenitrile

概要

説明

Synthesis Analysis

2,2-Dimethylpent-4-enenitrile can be synthesized by the reaction of bromomethyl cyclopropane . It is used in the chemical industry as an intermediate in the synthesis of various organic compounds.Molecular Structure Analysis

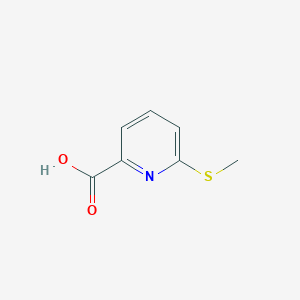

The molecular formula of this compound is C7H11N . It has an average mass of 109.169 Da and a monoisotopic mass of 109.089149 Da .Chemical Reactions Analysis

Studies on photocycloaddition reactions, like those involving 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, have been performed to understand their regiospecific and stereospecific behavior in chemical synthesis. 2,2-Dimethylhydrazonebut-2-enenitriles have been synthesized as potential antimicrobial dyes, exploring their photophysical properties for applications in medicinal chemistry.Physical and Chemical Properties Analysis

This compound has a molecular weight of 109.17 g/mol. More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.科学的研究の応用

Photophysical Properties and Molecular Structure Analysis

- Zwitterionic Nature Analysis : Research on similar derivatives, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has been conducted to explore their zwitterionic nature using experimental and theoretical methods. This includes structural analysis in solid state and solutions using NMR, IR, UV/VIS spectroscopy, and DFT calculations (Jasiński et al., 2016).

Chemical Reactions and Synthesis

- Photocycloaddition Studies : Studies on photocycloaddition reactions, like those involving 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, have been performed to understand their regiospecific and stereospecific behavior in chemical synthesis (Margaretha et al., 2007).

- Synthesis for Antimicrobial Dyes : 2,2-Dimethylhydrazonebut-2-enenitriles have been synthesized as potential antimicrobial dyes, exploring their photophysical properties for applications in medicinal chemistry (Maryasov et al., 2021).

Electronic and Optical Properties

- Quantum Chemical Investigation : In-depth quantum chemical investigations have been carried out on related compounds, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, to study their structural, electro-optical, and charge-transport properties. This is significant for materials science and electronic applications (Irfan et al., 2015).

Pyrolysis and Kinetic Studies

- Pyrolysis Kinetics : The pyrolysis kinetics of compounds like 4,4-dimethylpent-2-yl acetate, which are structurally similar, have been studied. This research provides insights into the kinetics of chemical reactions at high temperatures, which is crucial for industrial chemical processes (Chuchani & Dominguez, 1981).

Crystallography and Solid-State Studies

- Solid-State Emission Analysis : Studies on (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile demonstrate how crystal habit and size can affect optical emissions, which is vital for the development of photoluminescent materials (Percino et al., 2017).

Catalysis and Organic Synthesis

- Ruthenium Catalysts for Asymmetric Synthesis : Research has explored the use of ruthenium catalysts for asymmetric transfer hydrogenation reactions, crucial for the development of pharmaceuticals and fine chemicals (Hannedouche et al., 2004).

Safety and Hazards

作用機序

Target of Action

It is known to be a useful synthetic intermediate for the synthesis of imines and carbonitriles .

Mode of Action

2,2-Dimethylpent-4-enenitrile can be synthesized by the reaction of bromomethyl cyclopropane with a Grignard reagent . The Grignard reagents are nucleophilic and react with alkenes to form addition products called imines .

Biochemical Pathways

It is known that the compound is used as an intermediate in the synthesis of imines and carbonitriles . These compounds are important in various biochemical processes, including the synthesis of pharmaceutical products .

Pharmacokinetics

The compound’s molecular weight is 10917 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a synthetic intermediate, it plays a crucial role in the synthesis of imines and carbonitriles , which are important compounds in various biochemical and pharmaceutical applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point is 163.28°C , which suggests that it is stable at normal environmental temperatures. Its volatility may increase at higher temperatures .

生化学分析

Biochemical Properties

2,2-Dimethylpent-4-enenitrile plays a significant role in biochemical reactions, particularly in the synthesis of imines and carbonitriles. It interacts with various enzymes and proteins, including Grignard reagents, which are nucleophilic and react with alkenes to form addition products. The interaction between this compound and Grignard reagents involves nucleophilic substitution reactions . Additionally, this compound can be synthesized by the reaction of bromomethyl cyclopropane with a Grignard reagent .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in metabolic flux and metabolite levels

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The compound’s mechanism of action also includes changes in gene expression, which can influence various cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation rates can vary depending on the experimental conditions. Studies have shown that this compound has a half-life of approximately 7.581 hours in a model river and 170.3 hours in a model lake . These temporal effects are crucial for understanding its behavior in different environments and experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . The dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can be metabolized into different compounds, influencing metabolic flux and metabolite levels . The compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function . Understanding its transport and distribution mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell

特性

IUPAC Name |

2,2-dimethylpent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLOUBYNTMVSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294994 | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-30-5 | |

| Record name | NSC99205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)